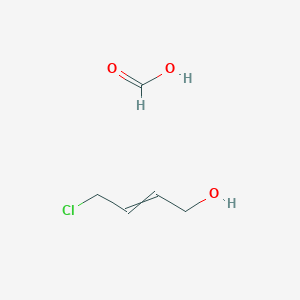
Dibutyl (dichloromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (dichloromethyl)phosphonate is an organophosphorus compound that features a dichloromethyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl (dichloromethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dibutyl phosphite with dichloromethyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Dibutyl (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include dibutyl phosphonate derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Dibutyl (dichloromethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism by which dibutyl (dichloromethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Dibutyl phosphite
- Dibutyl hydrogen phosphonate
- Diethyl (dichloromethyl)phosphonate
Uniqueness
Dibutyl (dichloromethyl)phosphonate is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and biological activity compared to other phosphonates. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
66703-06-8 |
|---|---|
Molecular Formula |
C9H19Cl2O3P |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
1-[butoxy(dichloromethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C9H19Cl2O3P/c1-3-5-7-13-15(12,9(10)11)14-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
VKHIWQMBJVBHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(Cl)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
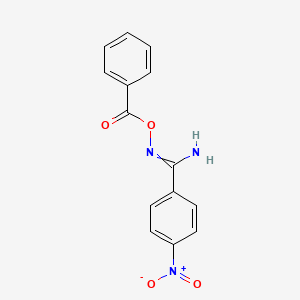
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
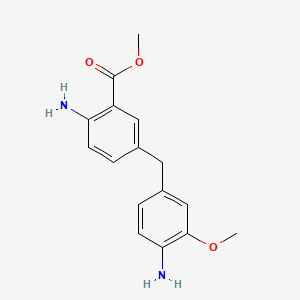
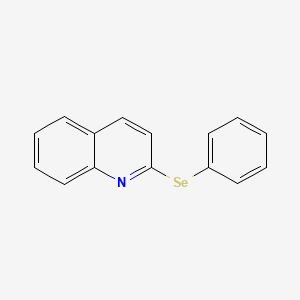
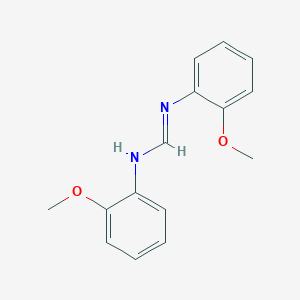
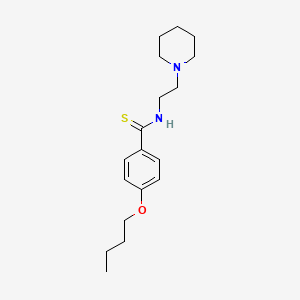
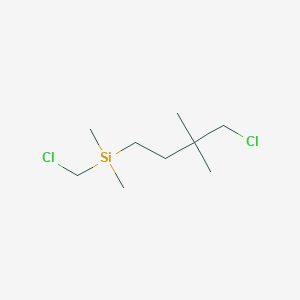
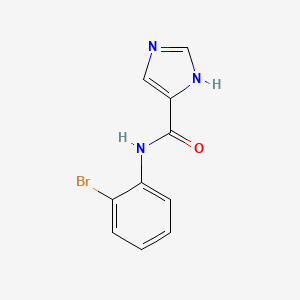
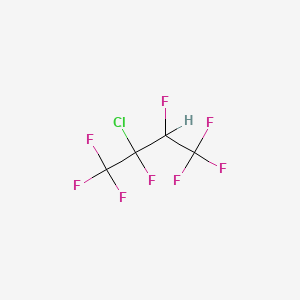
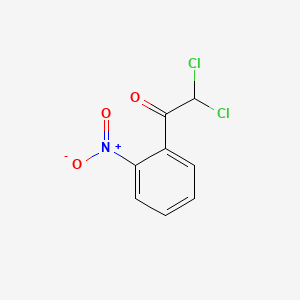
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
